molecular formula C23H38N2O2 B405531 11-Piperidin-1-ylundecyl phenylcarbamate

11-Piperidin-1-ylundecyl phenylcarbamate

Cat. No.: B405531
M. Wt: 374.6g/mol
InChI Key: DBRNTIMPLXFMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Piperidin-1-ylundecyl phenylcarbamate is a synthetic phenylcarbamate derivative characterized by a piperidine-substituted undecyl chain linked to a phenylcarbamate group.

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6g/mol

IUPAC Name

11-piperidin-1-ylundecyl N-phenylcarbamate

InChI

InChI=1S/C23H38N2O2/c26-23(24-22-16-10-8-11-17-22)27-21-15-7-5-3-1-2-4-6-12-18-25-19-13-9-14-20-25/h8,10-11,16-17H,1-7,9,12-15,18-21H2,(H,24,26)

InChI Key

DBRNTIMPLXFMHQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCCCCCCCCOC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CCCCCCCCCCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenylcarbamate Derivatives

Compound Name Alkyl Chain Length Substituent on Carbamate Key Pharmacological Features Patent/Therapeutic Focus
This compound C11 (undecyl) Piperidine Hypothesized FPR modulation; enhanced lipophilicity Anti-inflammatory applications (inferred)
Hexyl phenylcarbamate C6 (hexyl) None Moderate FPR affinity; limited tissue penetration Early-stage FPR modulator
Benzyl phenylcarbamate N/A (benzyl) Benzyl group High receptor specificity; potential CNS activity Neuroinflammatory targets
Octyl piperazine-phenylcarbamate C8 (octyl) Piperazine Improved solubility; dual FPR/kinase inhibition Broad-spectrum anti-inflammatory

Key Observations:

Alkyl Chain Length : The undecyl chain in this compound may confer prolonged half-life and tissue retention compared to shorter-chain analogs (e.g., hexyl or octyl derivatives) .

peripheral effects) .

Pharmacokinetics : Longer alkyl chains generally improve lipid solubility but may reduce aqueous solubility. This trade-off necessitates formulation optimization for in vivo efficacy.

Research Findings and Implications

While direct data on this compound is sparse, insights can be extrapolated from related phenylcarbamate derivatives:

  • FPR Modulation: Patented analogs demonstrate nanomolar affinity for FPR1 and FPR2, receptors critical in neutrophil activation and inflammation resolution . The piperidine moiety in the target compound may enhance binding to FPR2, a receptor linked to anti-inflammatory signaling pathways.
  • Therapeutic Potential: Shorter-chain derivatives (e.g., hexyl) show rapid clearance but lower efficacy, whereas bulkier substituents (e.g., benzyl) risk off-target effects. The undecyl-piperidine structure balances prolonged activity and specificity.
  • SAR Trends : Structure-activity relationship (SAR) studies highlight that increasing alkyl chain length beyond C10 reduces metabolic degradation but may complicate synthesis and scalability .

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